REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)#[N:2].[C:13]([Cl:16])(=[O:15])[CH3:14]>CCO>[ClH:16].[CH2:13]([O:15][C:1](=[NH:2])[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
438 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
353 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 23° C. for 18 h. the resulting white solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L, three-necked round bottomed flask equipped with a magnetic stir bar
|
Type
|
ADDITION
|
Details
|
a temperature probe, addition funnel and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The reaction flask was capped
|
Type
|
CUSTOM
|
Details
|
sealed with Parafilm®
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated until it
|
Type
|
TEMPERATURE
|
Details
|
was then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOH
|
Type
|
ADDITION
|
Details
|
the filtrate treated
|
Type
|
CUSTOM
|
Details
|
to give another crop
|
Type
|
CUSTOM
|
Details
|
The solids were dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C1=CC=C(C(=O)OC)C=C1)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |